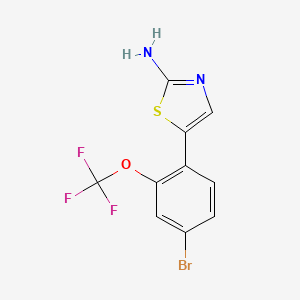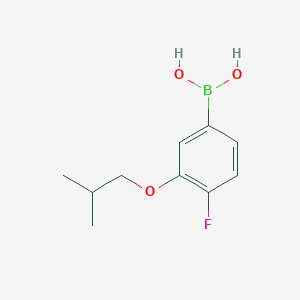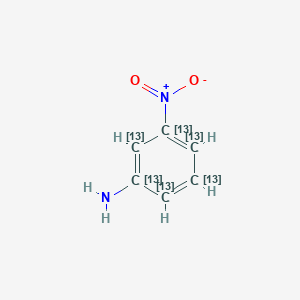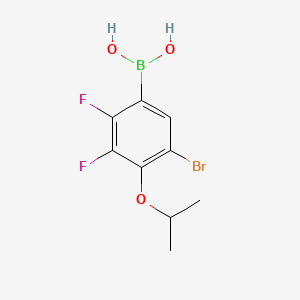![molecular formula C11H20ClNO2 B14025882 Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique spirocyclic structure, which can impart specific biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane ring system.
Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with spirocyclic structures.
Pharmacology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with spirocyclic frameworks.
Industrial Applications: The compound can be used in the development of new materials, catalysts, or agrochemicals.
Mécanisme D'action
The mechanism of action of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity towards these targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE: The free base form without the hydrochloride salt.
METHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE: A similar compound with a methyl ester instead of an ethyl ester.
ETHYL ®-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE: The enantiomer of the original compound.
Uniqueness
ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C11H20ClNO2 |
|---|---|
Poids moléculaire |
233.73 g/mol |
Nom IUPAC |
ethyl 2-(2-aminospiro[3.3]heptan-6-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)3-8-4-11(5-8)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H |
Clé InChI |
ICSOOXBWXUPSRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1CC2(C1)CC(C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




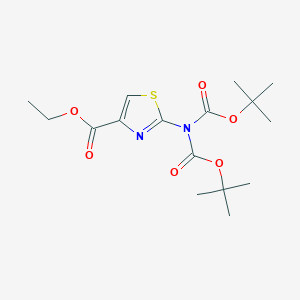

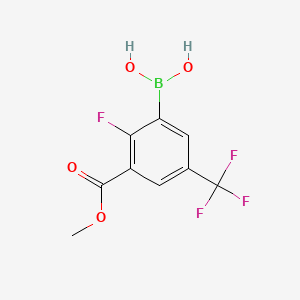

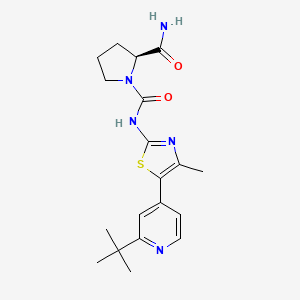
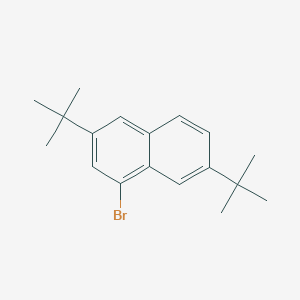

![Tert-butyl 3-bromo-6,6-dimethyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(2H)-carboxylate](/img/structure/B14025873.png)
